

Biocompatibility Profile: Polyglyceryl-2 Triisostearate Compared to Common Alternatives in Cosmetic Science

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Compound of Interest						
Compound Name:	Polyglyceryl-2 Triisostearate					
Cat. No.:	B044119	Get Quote				

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A comprehensive review of the biocompatibility of **Polyglyceryl-2 Triisostearate**, a widely used emollient and emulsifier in the cosmetics industry, alongside common alternatives, reveals a favorable safety profile for this ingredient. This guide synthesizes available data on the in-vitro and in-vivo assessments of **Polyglyceryl-2 Triisostearate** and compares it with Glyceryl Stearate, Cetearyl Alcohol, Sorbitan Stearate, and Caprylic/Capric Triglyceride. The findings indicate that **Polyglyceryl-2 Triisostearate** is a safe and effective ingredient with low potential for irritation and sensitization, making it suitable for a wide range of cosmetic and personal care applications.

Executive Summary of Biocompatibility Data

The following tables summarize the available biocompatibility data for **Polyglyceryl-2 Triisostearate** and its alternatives. It is important to note that while comprehensive safety assessments have been conducted by regulatory bodies such as the Cosmetic Ingredient Review (CIR), specific quantitative data from standardized tests are not always publicly available for established cosmetic ingredients. The information presented is based on the conclusions of these expert panels.

Table 1: In-Vitro Cytotoxicity Data Summary



Ingredient	Assay Type	Cell Line	Results	Citation
Polyglyceryl-2 Triisostearate	OECD 439 (Reconstructed Human Epidermis Test)	Not specified in public sources	Considered non- cytotoxic based on overall safety assessments.	[1][2]
Glyceryl Stearate	Not specified in public sources	Not specified	Generally considered non-cytotoxic.	[3][4]
Cetearyl Alcohol	WST-1 Assay	Human Lymphocytes	No significant cytotoxic effect at concentrations of 1%, 5%, 25%, and 50%.	[5]
Sorbitan Stearate	Not specified in public sources	Not specified	Generally considered non-cytotoxic.	[6][7]
Caprylic/Capric Triglyceride	EPISKIN™ (OECD 439)	Reconstructed Human Epidermis	Predicted to be non-irritating (implying low cytotoxicity).	[8]

Table 2: In-Vivo Skin Irritation Data Summary



Ingredient	Species	Test Guideline	Results	Citation
Polyglyceryl-2 Triisostearate	Not specified in public sources	Not specified	Considered mild and non-irritating.	[2]
Glyceryl Stearate	Rabbit	OECD 404 (guideline basis)	Mildly irritating to non-irritating at concentrations up to 100%.	[3][4][9]
Cetearyl Alcohol	Rabbit	Not specified	Mild irritation observed with a cream containing 3.0%.	[10][11]
Sorbitan Stearate	Rabbit	Not specified	Minimal to mild irritant.	[6][12]
Caprylic/Capric Triglyceride	Rabbit	OECD TG 404	Mean erythema score – 2.22/4; mean edema score – 1.94/4 (undiluted). Not irritating in human patch tests.	[8]

Table 3: In-Vivo Skin Sensitization Data Summary



Ingredient	Species	Test Guideline	Results	Citation
Polyglyceryl-2 Triisostearate	Not specified in public sources	Not specified	Low risk of causing allergic reactions.	[2]
Glyceryl Stearate	Guinea Pig	Not specified	Not a sensitizer.	[3][13]
Cetearyl Alcohol	Human	Not specified	Formulations are not skin irritants or sensitizers.	[14]
Sorbitan Stearate	Guinea Pig	Not specified	Did not induce sensitization.	[15]
Caprylic/Capric Triglyceride	Guinea Pig	Not specified	Not a sensitizer.	[8]

Experimental Protocols

Detailed methodologies for the key biocompatibility assessments are outlined below, based on internationally recognized OECD guidelines.

In-Vitro Cytotoxicity: Reconstructed Human Epidermis Test (OECD 439)

This test method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

- Tissue Preparation: A three-dimensional human epidermis model is cultured to form a multilayered, differentiated tissue.
- Test Substance Application: A precise amount of the test substance is applied topically to the surface of the tissue.
- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
- Viability Assessment: Following incubation and a post-treatment rinsing and incubation period, tissue viability is determined using the MTT assay. Viable cells convert the yellow



MTT tetrazolium salt into a blue formazan product.

Data Analysis: The amount of formazan produced is quantified spectrophotometrically, and
the cell viability is expressed as a percentage relative to negative controls. A substance is
identified as an irritant if the tissue viability is reduced below a certain threshold (≤ 50%).[7]
[16][17][18][19][20]

In-Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This study evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- Animal Model: Healthy, young adult albino rabbits are typically used.
- Test Substance Application: A single dose (0.5 g or 0.5 mL) of the undiluted test substance is applied to a small area of shaved skin and covered with a gauze patch.
- Exposure: The patch is left in place for 4 hours.
- Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).
- Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect). The mean scores for erythema and edema are calculated for each animal. A substance is considered an irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or edema.[1] [10][15][21][22][23][24]

In-Vivo Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

- Animal Model: Young adult guinea pigs are used.
- Induction Phase:



- Intradermal Injections: The test substance is injected intradermally, both with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.
- Topical Application: One week later, the same skin area is treated topically with the test substance.
- Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the skin.
- Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.
- Data Analysis: The incidence and severity of the skin reactions in the test group are
 compared to a control group that did not receive the induction exposure. A substance is
 classified as a sensitizer if it produces a response in a significantly higher number of test
 animals than the control group.[2][3][5][6][12][13][25][26][27][28][29]

Visualizations of Experimental Workflows and Signaling Pathways

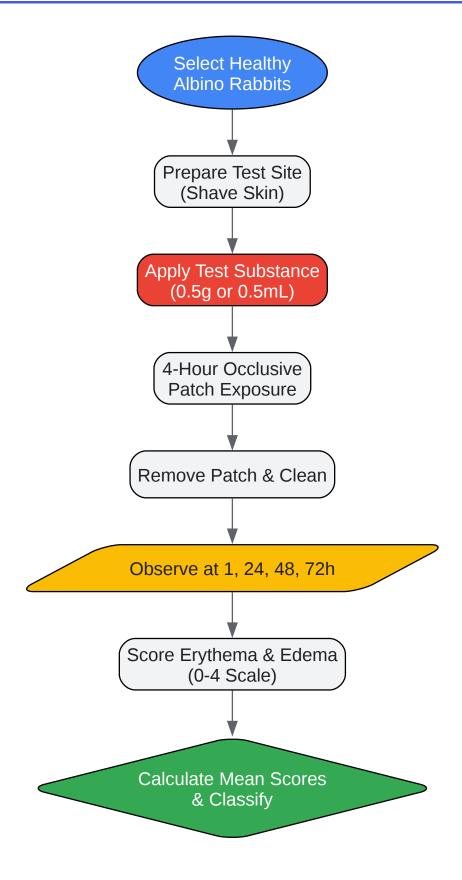
To further elucidate the testing methodologies and biological mechanisms, the following diagrams are provided.



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In-Vitro Cytotoxicity (OECD 439) Workflow

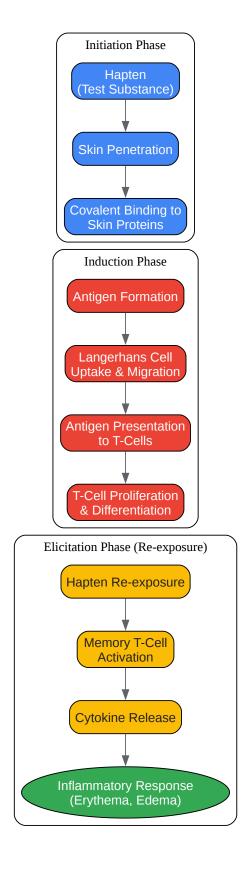




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In-Vivo Skin Irritation (OECD 404) Workflow





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Skin Sensitization Signaling Pathway



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